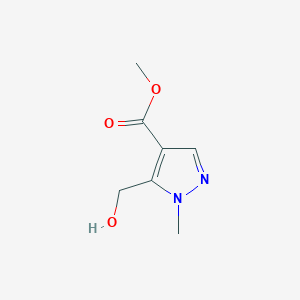![molecular formula C20H26N4O2 B10906595 N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide](/img/structure/B10906595.png)
N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE typically involves multiple steps, starting with the preparation of bicyclo[3.2.0]hept-2-en-6-one. This intermediate can be synthesized through a chemoenzymatic process involving the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The subsequent steps involve the reaction of this intermediate with appropriate hydrazides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A precursor in the synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Another related compound with similar structural features.
Uniqueness
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is unique due to its specific bicyclic structure and the presence of hydrazide functional groups
Propriétés
Formule moléculaire |
C20H26N4O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-6-bicyclo[3.2.0]hept-3-enylideneamino]hexanediamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(23-21-17-11-13-5-3-7-15(13)17)9-1-2-10-20(26)24-22-18-12-14-6-4-8-16(14)18/h3-4,7-8,13-16H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/b21-17+,22-18+ |
Clé InChI |
KVMHVJCPUHROLG-KSTNYAOJSA-N |
SMILES isomérique |
C1C2C(/C(=N/NC(=O)CCCCC(=O)N/N=C\3/C4C(C3)CC=C4)/C2)C=C1 |
SMILES canonique |
C1C=CC2C1CC2=NNC(=O)CCCCC(=O)NN=C3CC4C3C=CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)
![n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline](/img/structure/B10906521.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)

![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)
![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![4-(dimethylamino)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10906575.png)
![2-(4-tert-butylphenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10906600.png)
![N-(3,4-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10906602.png)
